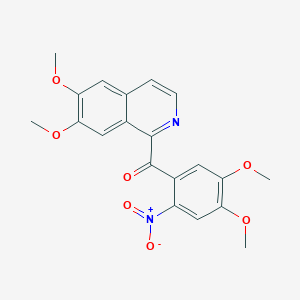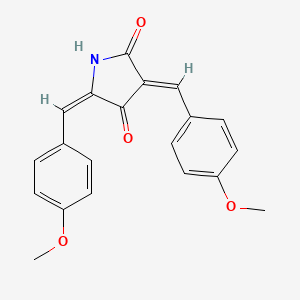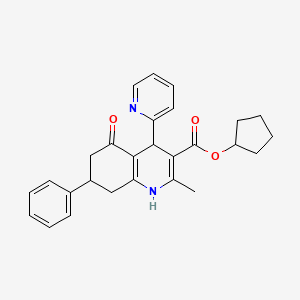![molecular formula C27H18ClNO3 B4982890 2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)
2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one, also known as ONO-8130, is a synthetic compound that belongs to the class of oxazolones. It has been widely studied for its potential therapeutic applications due to its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one works by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also modulates the activity of certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and G protein-coupled receptor 40 (GPR40), which are involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. It has been shown to inhibit the proliferation and invasion of cancer cells, reduce the production of inflammatory mediators, and protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, it also has some limitations such as its relatively high cost and limited availability in some regions.
Orientations Futures
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. Additionally, more studies are needed to elucidate its mechanism of action and to identify its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of 4-chlorophenylacetic acid with 2-(1-naphthylmethoxy)benzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride and sodium acetate to form the oxime derivative, which is further cyclized to form the oxazolone ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClNO3/c28-22-14-12-19(13-15-22)26-29-24(27(30)32-26)16-20-7-2-4-11-25(20)31-17-21-9-5-8-18-6-1-3-10-23(18)21/h1-16H,17H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHKACSEOOBMZ-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4982843.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4982859.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)
